5-Chloro-2,2-dimethylcyclopentan-1-one
Description
Significance and Research Context of Halogenated Cyclopentanone (B42830) Structures
The presence of a halogen, such as chlorine, on the carbon atom adjacent to the carbonyl group in a cyclopentanone ring creates an electrophilic center, rendering the molecule susceptible to nucleophilic attack. This inherent reactivity is the basis for their extensive use in the synthesis of heterocyclic compounds and in fundamental reaction mechanism studies. The cyclopentanone framework itself is a common motif in many natural products and pharmacologically active compounds, making the study of its halogenated derivatives particularly relevant.
Overview of Prior Research on Related Cyclic Alpha-Halo Ketones
Research into cyclic α-halo ketones has a rich history, with a significant focus on their rearrangement reactions. The most notable of these is the Favorskii rearrangement, a reaction that typically involves the treatment of an α-halo ketone with a base to yield a ring-contracted carboxylic acid derivative. wikipedia.orgorganic-chemistry.org This reaction has been a powerful tool in synthetic chemistry for transforming six-membered rings into five-membered rings and for the synthesis of strained cyclic systems. wikipedia.orgyoutube.com
The mechanism of the Favorskii rearrangement is generally understood to proceed through the formation of a cyclopropanone (B1606653) intermediate after the initial deprotonation at the α'-position and subsequent intramolecular nucleophilic substitution of the halide. wikipedia.org The resulting strained cyclopropanone is then attacked by a nucleophile, leading to the cleavage of a carbon-carbon bond and the formation of the rearranged product. For cyclic α-halo ketones, this process results in a ring contraction. nrochemistry.com
The synthesis of α-chloro ketones can be achieved through various methods, including the direct chlorination of the parent ketone using reagents like sulfuryl chloride or N-chlorosuccinimide. pitt.edu The regioselectivity of this chlorination can often be controlled by the reaction conditions.
Research Objectives and Scope for 5-Chloro-2,2-dimethylcyclopentan-1-one
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its chemical nature allows for a number of informed predictions regarding its synthesis, properties, and reactivity. The primary research objectives for a compound of this nature would be to:
Develop an efficient synthetic route to this compound.
Characterize its physical and spectroscopic properties.
Investigate its reactivity, particularly in the context of the Favorskii rearrangement.
The scope of this article is to provide a comprehensive overview based on the established chemistry of related α-halo cyclopentanones.
Chemical and Physical Properties
The properties of this compound can be inferred from its structure and by comparison with related compounds.
| Property | Value |
| Molecular Formula | C₇H₁₁ClO |
| Molecular Weight | 146.61 g/mol |
| CAS Number | 1538785-55-5 |
| Appearance | Expected to be a liquid |
| Boiling Point | Not determined |
| Density | Not determined |
Synthesis of this compound
A plausible synthetic route to this compound would involve the direct α-chlorination of its parent ketone, 2,2-dimethylcyclopentanone (B1329810).
Synthesis of the Precursor: 2,2-Dimethylcyclopentanone
2,2-Dimethylcyclopentanone can be synthesized through various established methods. One common approach is the methylation of cyclopentanone. ontosight.ai It is a colorless liquid with a characteristic odor. ontosight.ai
Properties of 2,2-Dimethylcyclopentanone:
| Property | Value |
| Molecular Formula | C₇H₁₂O |
| Molecular Weight | 112.17 g/mol sigmaaldrich.com |
| CAS Number | 4541-32-6 sigmaaldrich.com |
| Boiling Point | 143-145 °C sigmaaldrich.com |
| Density | 0.894 g/mL at 25 °C sigmaaldrich.com |
α-Chlorination of 2,2-Dimethylcyclopentanone
The direct α-chlorination of 2,2-dimethylcyclopentanone would be the most straightforward method to produce this compound. This can be achieved using various chlorinating agents. A common and effective method for the α-chlorination of ketones is the use of sulfuryl chloride (SO₂Cl₂), often in an inert solvent like dichloromethane.
The reaction proceeds via an enol or enolate intermediate. In the case of 2,2-dimethylcyclopentanone, the enolization can only occur at the C5 position, leading to the selective formation of this compound.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons at the C3, C4, and C5 positions. The proton at C5, being adjacent to the chlorine atom, would likely appear as a multiplet at a downfield chemical shift compared to the protons in the parent ketone. The gem-dimethyl group at C2 would appear as two singlets if they are diastereotopic, or a single singlet if they are equivalent.
¹³C NMR Spectroscopy
The carbon NMR spectrum would show seven distinct signals. The carbonyl carbon (C1) would be the most downfield signal. The carbon bearing the chlorine atom (C5) would also be significantly downfield compared to the corresponding carbon in the parent ketone. The quaternary carbon at C2 would also be readily identifiable.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching frequency. For cyclopentanones, this band typically appears around 1740-1750 cm⁻¹. The presence of the chlorine atom at the α-position may cause a slight shift in this frequency.
Mass Spectrometry
The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of a chlorine radical and the cleavage of the cyclopentanone ring.
Chemical Reactivity: The Favorskii Rearrangement
The most significant and well-studied reaction of α-halo ketones is the Favorskii rearrangement. In the case of this compound, treatment with a base such as sodium hydroxide (B78521) or an alkoxide would be expected to induce a ring contraction to form a derivative of 1,1-dimethylcyclobutane carboxylic acid.
The reaction would proceed via the formation of a bicyclic cyclopropanone intermediate. The subsequent nucleophilic attack by the base on the carbonyl carbon and cleavage of the C1-C5 or C1-C2 bond would lead to the final product. Due to the presence of the gem-dimethyl group at the C2 position, the cleavage of the C1-C5 bond is more likely, leading to the formation of a more stable carbanion intermediate.
Properties
IUPAC Name |
5-chloro-2,2-dimethylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c1-7(2)4-3-5(8)6(7)9/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFSTLODBUFHQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 2,2 Dimethylcyclopentan 1 One
Established Reaction Pathways for Cyclopentanone (B42830) Derivatization
Traditional synthetic routes rely on well-understood reactions involving enolates and enols to modify the cyclopentanone scaffold.
The introduction of a chlorine atom at the alpha-position to the carbonyl group of 2,2-dimethylcyclopentanone (B1329810) is a critical step. For this specific ketone, the gem-dimethyl group at the C-2 position sterically blocks one alpha-position, leaving only the C-5 methylene (B1212753) group available for halogenation. This inherent structural feature ensures high regioselectivity.
Alpha-halogenation of ketones can proceed under either acidic or basic conditions. wikipedia.org
Acid-Catalyzed Halogenation : This is the preferred method for achieving mono-halogenation. The reaction proceeds through the formation of an enol intermediate. pressbooks.pub The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst but is notably independent of the halogen concentration. pressbooks.pubmissouri.edu This indicates that the rate-determining step is the formation of the enol. missouri.edu For 2,2-dimethylcyclopentanone, acid catalysis would promote the formation of the enol toward the more substituted side, but since the C-2 position is quaternary, the enol can only form towards C-5, directing the chlorination to the desired position.
Base-Promoted Halogenation : In the presence of a base, a ketone forms an enolate ion, which is highly nucleophilic and reacts rapidly with halogens. However, this method is often less suitable for selective mono-halogenation. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining alpha-protons, making subsequent halogenations faster than the first. wikipedia.orgmissouri.edu This can lead to poly-halogenated products and, in the case of methyl ketones, the haloform reaction. wikipedia.org
| Condition | Intermediate | Key Characteristics | Suitability for Mono-chlorination |
|---|---|---|---|
| Acidic (e.g., Acetic Acid) | Enol | Rate-determining enol formation; rate is independent of halogen concentration. pressbooks.pubmissouri.edu | High. Each successive halogenation is slower than the first. wikipedia.org |
| Basic (e.g., NaOH) | Enolate | Rapid reaction; successive halogenations are faster due to inductive effects. wikipedia.org | Low. Prone to poly-halogenation. missouri.edu |
The synthesis of the 2,2-dimethylcyclopentanone core is a prerequisite for the final chlorination step. The gem-dimethyl group is typically installed via successive alkylations of a cyclopentanone derivative.
A common strategy involves the alkylation of an enolate. For instance, a precursor like 2-methoxycarbonylcyclopentanone can be treated with a base, such as potassium hydroxide (B78521), to form an enolate, which is then reacted with a methylating agent like methyl bromide. patsnap.com Repeating this process allows for the introduction of the second methyl group. This approach is fundamental in building molecules like cuparenone, a natural product which also features a gem-dimethyl group on a cyclopentanone ring. digimat.in
Another established method involves the alkylation of enamines. Enamines, formed from the reaction of a ketone with a secondary amine, are nucleophilic and can be alkylated. However, these methods can sometimes result in lower yields compared to modern techniques. orgsyn.org The use of silyl enol ethers has also been a significant advancement, allowing for the α-tert-alkylation of ketones under Lewis acid promotion. orgsyn.org
| Method | Precursor | Reagents | Description |
|---|---|---|---|
| Successive Enolate Alkylation | Cyclopentanone or derivative (e.g., 2-carboxycyclopentanone) | Strong base (e.g., LDA, KH), Methyl Halide (e.g., CH3I) | Stepwise addition of two methyl groups via enolate intermediates. digimat.in |
| Silyl Enol Ether Alkylation | Cyclopentanone | 1. Triethylamine, Chlorotrimethylsilane 2. Lewis Acid (e.g., TiCl4), Alkyl Halide | Alkylation proceeds via a stable silyl enol ether intermediate, activated by a Lewis acid. orgsyn.org |
Modern Synthetic Transformations for the Cyclopentanone Core
Contemporary synthetic chemistry offers more sophisticated tools, including catalytic asymmetric methods and strategies guided by the principles of green chemistry.
Creating 5-Chloro-2,2-dimethylcyclopentan-1-one with a specific stereochemistry at the C-5 position requires asymmetric synthesis. The development of catalytic asymmetric methods to construct chiral α-haloketones is an active area of research.
While a direct asymmetric chlorination of 2,2-dimethylcyclopentanone is not widely documented, general strategies for the asymmetric halogenation of enolizable substrates can be applied. nih.gov These often involve the use of a chiral catalyst to control the facial approach of the electrophilic halogen source to a prochiral enol or enolate. For example, chiral Lewis acid catalysts, such as those prepared from Cu(OTf)₂ and spirooxazoline ligands, have been successfully used for the enantioselective chlorination of β-keto esters. researchgate.net
Furthermore, innovative photoenzymatic methods are emerging. Engineered flavin-dependent "ene"-reductases (EREDs) have been used to catalyze the coupling of α,α-dichloroamides with alkenes to produce α-chloroamides with high enantioselectivity. nih.gov Such bio-catalytic approaches represent a frontier in creating chiral alpha-chloro functionalities and could potentially be adapted for ketone substrates. nih.gov
Green chemistry aims to reduce the environmental impact of chemical processes. Key principles include maximizing atom economy, using safer solvents and reagents, and improving energy efficiency. acs.org
For the synthesis of this compound, several green strategies can be envisioned:
Catalysis: The use of catalysts, especially recyclable ones, is inherently green as it reduces the need for stoichiometric reagents that generate waste. yedarnd.com Polyoxometalate (POM) catalysts, for instance, are being explored for various "green" oxidation reactions. innoget.com
Safer Solvents: Replacing hazardous solvents like dichloromethane or benzene with greener alternatives such as water, or performing reactions under solvent-free conditions, is a primary goal. pnas.org Reactions "on-water" for non-water-soluble reagents have shown surprising efficacy. pnas.org
Mechanochemistry: This solvent-free approach involves grinding reagents together to initiate a reaction. It has been successfully applied to the allylation of aldehydes and ketones and represents a significant step in reducing solvent waste and energy consumption. nih.gov
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. acs.org For halogenation, methods that use the halogen atom from a simple salt rather than from elemental halogen (which produces a hydrohalic acid byproduct) could improve atom economy. A solvent-free approach using iodine and Oxone® (2KHSO₅·KHSO₄·K₂SO₄) for the α-iodination of ketones is an example of a greener halogenation protocol. nih.gov
Optimization of Reaction Conditions and Yield
Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing costs and environmental impact.
For the alkylation step , factors such as the choice of base, solvent, temperature, and reaction time can significantly influence the outcome. The generation of the desired enolate for alkylation is a key control point.
For the chlorination step , the choice between acidic and basic conditions is paramount. As established, acidic conditions are superior for producing the mono-halogenated product. wikipedia.org Optimization would involve screening different acid catalysts (e.g., HCl, HBr, acetic acid), determining the ideal catalyst loading, and adjusting the temperature and reaction time. Kinetic studies show that the reaction rate is independent of the halogen concentration in acid-catalyzed reactions, so adding a large excess of the chlorinating agent would be unnecessary and wasteful. missouri.edu
| Parameter | Influence on Reaction | Optimization Goal |
|---|---|---|
| Solvent | Affects solubility, reaction rate, and enolate/enol stability. | Select a solvent that maximizes yield and purity while adhering to green chemistry principles. patsnap.compnas.org |
| Temperature | Controls reaction rate and selectivity (kinetic vs. thermodynamic control). | Identify the lowest possible temperature that provides a reasonable reaction rate to minimize side reactions and energy use. patsnap.com |
| Catalyst | Determines reaction pathway and rate. In asymmetric synthesis, controls stereoselectivity. | Find the most efficient catalyst (acid, base, or metal complex) with the lowest required loading. researchgate.net |
| Reaction Time | Affects conversion and potential for side-product formation. | Determine the minimum time required for complete conversion of the starting material. patsnap.com |
By carefully selecting and optimizing each step, from the installation of the gem-dimethyl group to the final regioselective chlorination, an efficient and robust synthesis of this compound can be achieved.
Solvent Effects and Temperature Control
The choice of solvent and precise temperature control are critical parameters in the α-chlorination of ketones, influencing reaction rates, yields, and the prevention of side reactions such as polychlorination.
In chlorination reactions using reagents like sulfuryl chloride, non-polar aprotic solvents such as dichloromethane or chloroform are often employed. These solvents are effective at dissolving the reactants and intermediates without participating in the reaction. Temperature control is crucial to moderate the reactivity of the chlorinating agent. Reactions are often initiated at low temperatures, such as 0°C, and then allowed to warm to room temperature to ensure a controlled reaction progression and minimize the formation of undesired byproducts.
For methods involving the generation of an enolate intermediate, such as with the use of lithium diisopropylamide (LDA), ethereal solvents like tetrahydrofuran (THF) are standard. These solvents are adept at solvating the lithium cation. The formation of the enolate is typically carried out at very low temperatures, often -78°C, to ensure kinetic control and prevent aldol (B89426) condensation side reactions. Subsequent quenching with a chlorine source is also performed at this low temperature to maintain regioselectivity.
In protocols utilizing ceric ammonium nitrate (CAN) as a catalyst with acetyl chloride, the reaction can proceed under milder conditions, often at room temperature. The choice of solvent in such cases can vary, with chlorinated solvents being a common option.
The table below summarizes solvent and temperature conditions in analogous α-chlorination reactions of ketones.
| Chlorination Method | Typical Solvents | Typical Temperature Range |
| Sulfuryl Chloride | Dichloromethane, Chloroform | 0°C to Room Temperature |
| LDA/TsCl | Tetrahydrofuran (THF) | -78°C to Room Temperature |
| CAN/Acetyl Chloride | Dichloromethane | Room Temperature |
| AlCl₃/Urea-Hydrogen Peroxide | Ionic Liquids (e.g., [bmim]BF₄) | 60°C |
Catalyst and Reagent Selection
The selection of appropriate catalysts and reagents is paramount in achieving efficient and selective α-chlorination of ketones like 2,2-dimethylcyclopentanone to yield the desired 5-chloro derivative.
A common and direct method for the α-chlorination of ketones is the use of **sulfuryl chloride (SO₂Cl₂) **, often in the presence of a radical initiator like benzoyl peroxide or under UV irradiation. This method proceeds via a free-radical mechanism.
Another well-established approach involves the formation of a ketone enolate followed by quenching with an electrophilic chlorine source. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is used to deprotonate the ketone at the less hindered α-carbon, forming the kinetic enolate. This is then reacted with a chlorine source like p-toluenesulfonyl chloride (TsCl) to introduce the chlorine atom regioselectively. pitt.edu
More contemporary methods utilize catalytic systems to achieve chlorination under milder conditions. For instance, ceric ammonium nitrate (CAN) can catalyze the α-chlorination of ketones using acetyl chloride as the chlorinating agent. arkat-usa.org This method is noted for its high chemo- and regioselectivity. arkat-usa.org
Another innovative approach employs a combination of aluminum chloride (AlCl₃) and urea-hydrogen peroxide (UHP) in an ionic liquid medium. tandfonline.com This system is effective for the α-chlorination of aryl ketones and could potentially be adapted for cyclic aliphatic ketones. tandfonline.com The reaction is believed to proceed through the formation of hypochlorous acid (ClOH) in situ. tandfonline.com
The following table outlines various reagents and catalysts used for the α-chlorination of ketones.
| Reagent/Catalyst System | Role | Key Features |
| Sulfuryl Chloride (SO₂Cl₂) | Chlorinating Agent | Direct chlorination, often requires an initiator. |
| Lithium Diisopropylamide (LDA) | Base | Forms the kinetic enolate for regioselective chlorination. pitt.edu |
| p-Toluenesulfonyl Chloride (TsCl) | Chlorine Source | Reacts with the enolate to form the α-chloroketone. pitt.edu |
| Ceric Ammonium Nitrate (CAN) | Catalyst | Enables mild and selective chlorination with acetyl chloride. arkat-usa.org |
| Acetyl Chloride | Chlorinating Agent | Used in conjunction with a catalyst like CAN. arkat-usa.org |
| Aluminum Chloride (AlCl₃) / Urea-Hydrogen Peroxide (UHP) | Reagent System | Generates an in-situ chlorinating species. tandfonline.com |
Chemical Reactivity and Transformational Studies of 5 Chloro 2,2 Dimethylcyclopentan 1 One
Reactivity at the Carbonyl Center (Ketone)
The carbonyl group in 5-Chloro-2,2-dimethylcyclopentan-1-one is a primary site for chemical reactions, influenced by the electronic effects of the adjacent chloro- and dimethyl-substituted carbons.
Nucleophilic Addition Reactions
The electrophilic nature of the carbonyl carbon makes it susceptible to attack by various nucleophiles. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the general behavior of ketones. Nucleophiles such as Grignard reagents (R-MgX) or organolithium compounds (R-Li) are expected to add to the carbonyl group, forming a tertiary alcohol after acidic workup. The steric hindrance imposed by the two methyl groups at the C2 position would likely influence the stereochemical outcome of such additions, favoring attack from the less hindered face of the cyclopentanone (B42830) ring.
Table 1: Predicted Products of Nucleophilic Addition to this compound
| Nucleophile | Reagent Example | Predicted Product (after workup) |
| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | 5-Chloro-1,2,2-trimethylcyclopentan-1-ol |
| Organolithium | Butyllithium (CH₃CH₂CH₂CH₂Li) | 1-Butyl-5-chloro-2,2-dimethylcyclopentan-1-ol |
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 5-Chloro-2,2-dimethylcyclopentan-1-ol |
Alpha-Haloketone Reactivity and Enolization
The presence of a halogen at the α-position to the carbonyl group is a defining feature of this compound, significantly impacting its reactivity. The acidity of the α-protons (at C5) is enhanced by the electron-withdrawing effects of both the carbonyl group and the chlorine atom. This facilitates the formation of an enolate ion in the presence of a base.
The enolization of this compound can proceed towards the C5 carbon. The resulting enolate is a key intermediate in several reactions, including the Favorskii rearrangement, which will be discussed later. The regioselectivity of enolization is dictated by the substitution pattern; in this case, enolization can only occur towards the chlorinated carbon as the other α-carbon (C2) is quaternary.
Reactivity of the Organochloride Moiety
The chlorine atom at the C5 position introduces another reactive site into the molecule, primarily for nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions
The carbon atom bonded to the chlorine is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. The rate and mechanism of this substitution (Sₙ1 or Sₙ2) would depend on the nature of the nucleophile, the solvent, and the reaction conditions. Given that it is a secondary halide, both mechanisms could be operative. Strong, non-bulky nucleophiles in aprotic solvents would favor an Sₙ2 pathway, leading to an inversion of stereochemistry if the starting material is chiral. Solvolysis in a protic solvent might proceed through an Sₙ1 mechanism, involving a carbocation intermediate, which could lead to a mixture of stereoisomers.
Table 2: Potential Nucleophilic Substitution Products of this compound
| Nucleophile | Reagent Example | Potential Product |
| Azide (B81097) | Sodium azide (NaN₃) | 5-Azido-2,2-dimethylcyclopentan-1-one |
| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 5-Hydroxy-2,2-dimethylcyclopentan-1-one |
| Cyanide | Sodium cyanide (NaCN) | 2,2-Dimethyl-5-oxocyclopentane-1-carbonitrile |
Elimination Reactions
In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an α,β-unsaturated ketone. The base would abstract a proton from the C4 position, followed by the departure of the chloride ion from C5, resulting in the formation of a double bond between C4 and C5. The use of a bulky base, such as potassium tert-butoxide, would favor elimination over substitution. orgsyn.org The product of this dehydrochlorination would be 5,5-dimethylcyclopent-2-en-1-one.
Rearrangement Reactions Involving this compound
The most notable rearrangement reaction for α-haloketones is the Favorskii rearrangement. wikipedia.orgresearchgate.net This reaction typically occurs in the presence of a base, such as an alkoxide, and leads to a ring contraction.
For this compound, treatment with a base like sodium methoxide (B1231860) in methanol (B129727) would be expected to initiate the Favorskii rearrangement. The proposed mechanism involves the formation of an enolate at the C5 position, followed by an intramolecular nucleophilic attack on the carbon bearing the chlorine atom to form a bicyclic cyclopropanone (B1606653) intermediate. Subsequent nucleophilic attack by the methoxide ion on the carbonyl carbon of the strained cyclopropanone, followed by ring-opening, would lead to the formation of a methyl 1,1-dimethyl-2-oxocyclopentanecarboxylate. The ring-opening of the cyclopropanone intermediate is generally governed by the formation of the more stable carbanion. adichemistry.com
This rearrangement provides a powerful synthetic route to functionalized cyclopentane (B165970) derivatives with a rearranged carbon skeleton.
Investigations into Favorskii-Type Rearrangements and Related Processes
Currently, there is a lack of specific research literature detailing the Favorskii-type rearrangement of this compound. The general mechanism of the Favorskii rearrangement of a cyclic α-halo ketone involves the formation of a bicyclic cyclopropanone intermediate, which then undergoes nucleophilic attack and ring opening to yield a ring-contracted carboxylic acid derivative. For this compound, this would be expected to produce a 2,2-dimethylcyclobutanecarboxylic acid derivative. However, without experimental studies, the specific outcomes, including yields and the influence of the gem-dimethyl group on the reaction, are unknown.
Ring Contraction and Expansion Mechanisms
Beyond the Favorskii rearrangement, other potential ring contraction or expansion mechanisms for this compound have not been explored in the available scientific literature. Such transformations are crucial for the synthesis of different ring systems and the lack of data for this specific compound limits its application in this area.
Stereochemical Course of Reactions
Diastereoselectivity and Enantioselectivity Studies
No specific studies on the diastereoselectivity or enantioselectivity of reactions involving this compound were found. For chiral substrates like this, understanding the stereochemical control in its reactions is paramount for its use in asymmetric synthesis.
Retention and Inversion of Configuration
The stereochemical outcome at the carbon bearing the chlorine atom during nucleophilic substitution or rearrangement reactions is a key aspect of the reactivity of this compound. Whether reactions proceed with retention or inversion of configuration would depend on the specific mechanism (e.g., SN1, SN2, or through a cyclopropanone intermediate in the Favorskii rearrangement). However, no experimental data is available to confirm these aspects for this compound.
Mechanistic Investigations of Transformations Involving 5 Chloro 2,2 Dimethylcyclopentan 1 One
Elucidation of Reaction Mechanisms via Kinetic Studies
Kinetic studies are crucial in determining the rate of a reaction and its dependence on the concentration of reactants, which in turn provides insight into the composition of the transition state of the rate-determining step. For transformations involving α-chloro ketones like 5-Chloro-2,2-dimethylcyclopentan-1-one, kinetic experiments typically involve monitoring the disappearance of the reactant or the appearance of the product over time under various concentrations of the base.
In the context of the Favorskii rearrangement of a cyclic α-chloro ketone, the reaction rate is often found to be dependent on the concentrations of both the ketone and the base. This observation is consistent with a mechanism where the base is involved in the rate-determining step. For many α-halo ketones, the initial deprotonation at the α'-carbon (the carbon on the opposite side of the carbonyl from the halogen) is the rate-limiting step.
The general rate law for such a reaction can be expressed as:
Rate = k[α-chloro ketone][base]
This second-order rate law suggests a bimolecular process in the rate-determining step. The table below presents hypothetical kinetic data for a reaction analogous to the Favorskii rearrangement of this compound, illustrating the determination of the reaction order.
| Experiment | Initial [α-Chloro Ketone] (M) | Initial [Base] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10-4 |
| 2 | 0.20 | 0.10 | 3.0 x 10-4 |
| 3 | 0.10 | 0.20 | 3.0 x 10-4 |
Identification and Characterization of Reactive Intermediates
The generally accepted mechanism for the Favorskii rearrangement of enolizable α-halo ketones proceeds through a highly strained cyclopropanone (B1606653) intermediate. wikipedia.org For this compound, the proposed sequence of events would be initiated by the abstraction of a proton from the C5 carbon by a base, leading to the formation of an enolate. This enolate would then undergo an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, resulting in the formation of a bicyclic cyclopropanone intermediate. This intermediate is highly reactive and is not typically isolated. youtube.comadichemistry.com
The existence of such intermediates is often inferred from the product distribution and through trapping experiments. For instance, in the presence of a nucleophile like a methoxide (B1231860) ion, the cyclopropanone intermediate is attacked, leading to the opening of the three-membered ring to form a more stable carbanion, which is then protonated by the solvent to yield the final ester product. wikipedia.org In the case of this compound, this would result in a ring contraction, yielding a derivative of a 1,1-dimethylcyclobutane carboxylic acid.
In systems where enolization is not possible (i.e., there are no α'-hydrogens), an alternative pathway known as the quasi-Favorskii or pseudo-Favorskii rearrangement may operate. wikipedia.orgadichemistry.com This mechanism does not involve a cyclopropanone intermediate. Instead, the base attacks the carbonyl carbon directly, forming a tetrahedral intermediate. This is followed by a concerted rearrangement where the neighboring carbon migrates with the displacement of the halide ion. However, this compound does possess α'-hydrogens at the C3 position, making the cyclopropanone pathway the more probable route.
Transition State Analysis in Key Reactions
Computational chemistry has become a powerful tool for analyzing the transition states of chemical reactions. For the Favorskii rearrangement, theoretical calculations have been employed to compare the energetics of different proposed mechanisms and to characterize the geometry of the transition states. rsc.orgresearchgate.net
For the cyclopropanone mechanism, two key transition states are of interest:
The enolate formation transition state: This involves the breaking of the C-H bond at the α'-position and the formation of the O-H bond with the base.
The cyclopropanone formation transition state: This involves the intramolecular SN2 attack of the enolate on the carbon bearing the halogen. This step has a high activation barrier due to the strain of forming the three-membered ring.
Computational studies on analogous systems, such as α-chlorocyclohexanone, have compared the cyclopropanone mechanism with the semi-benzilic acid (quasi-Favorskii) mechanism. rsc.orgresearchgate.net These studies often find that the cyclopropanone pathway is energetically more favorable for enolizable ketones. The rate-determining step is typically the formation of the cyclopropanone intermediate or its subsequent attack by the nucleophile. rsc.org
The table below summarizes hypothetical activation energies for the key steps in the Favorskii rearrangement of an α-chloro cyclopentanone (B42830), derived from computational models of similar systems.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| 1 | Enolate formation | 15-20 |
| 2 | Cyclopropanone formation (intramolecular SN2) | 20-25 |
| 3 | Nucleophilic attack on cyclopropanone | 10-15 |
Isotope Effects in Reaction Pathways
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms. It is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org By measuring the KIE, one can often determine whether a particular bond is broken in the rate-determining step.
In the context of the Favorskii rearrangement of this compound, several KIE experiments could be envisioned:
Carbon-13 KIE at the carbonyl carbon or the halogen-bearing carbon: A small secondary KIE might be observed at these positions, reflecting changes in hybridization and bonding during the reaction.
Chlorine KIE: The ratio of reaction rates for compounds containing 35Cl versus 37Cl can provide information about the C-Cl bond cleavage. If this bond is broken in the rate-determining step, a primary chlorine KIE would be expected.
Isotopic labeling has also been used to confirm the symmetrical nature of the cyclopropanone intermediate in the Favorskii rearrangement. youtube.com For example, studies on α-chlorocyclohexanone with a 14C label at the carbonyl carbon have shown that the label becomes scrambled between two positions in the final cyclopentanecarboxylic acid product, which is consistent with the formation of a symmetrical cyclopropanone intermediate. youtube.com
The following table presents expected KIE values for different rate-determining steps in the Favorskii rearrangement of an α-chloro ketone.
| Isotopic Substitution | Rate-Determining Step | Expected klight/kheavy | Type of KIE |
|---|---|---|---|
| α'-H replaced by D | Enolate formation | 3-7 | Primary |
| α'-H replaced by D | Cyclopropanone formation | ~1 | Secondary (or none) |
| 35Cl / 37Cl | Cyclopropanone formation | >1.01 | Primary |
These expected values demonstrate how kinetic isotope effect studies can be instrumental in distinguishing between different possible rate-determining steps in the complex reaction pathway of compounds like this compound.
Advanced Spectroscopic Characterization of 5 Chloro 2,2 Dimethylcyclopentan 1 One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of organic compounds in solution. copernicus.org For 5-Chloro-2,2-dimethylcyclopentan-1-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework and spatial arrangement.
Advanced 1D (e.g., NOESY) and 2D NMR Techniques (e.g., HSQC, HMBC) for Structural Assignment
The unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in this compound is achieved through a combination of advanced NMR experiments. While standard 1D ¹H and ¹³C NMR provide initial information, complex spin systems and signal overlap often necessitate the use of more sophisticated techniques. ipb.pt
Two-dimensional techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing connectivity within the molecule. The HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protons to their corresponding carbons. The HMBC spectrum, on the other hand, reveals correlations between protons and carbons that are separated by two or three bonds, which is instrumental in piecing together the carbon skeleton and confirming the positions of the substituents.
For instance, in the HMBC spectrum of this compound, long-range couplings would be expected between the protons of the gem-dimethyl groups at the C2 position and the carbonyl carbon (C1), as well as the adjacent methylene (B1212753) carbon (C3). Similarly, the proton at the chlorine-bearing C5 position would show correlations to the carbonyl carbon (C1) and the methylene carbon at C4.
One-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity, offering valuable insights into the stereochemistry and preferred conformation of the molecule. For a substituted cyclopentanone (B42830) ring, NOESY can help determine the relative orientation of the substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| C1 (C=O) | - | ~210-220 | H-5, H-3 |
| C2 | - | ~45-55 | H-3, H-6, H-7 |
| C3 (CH₂) | ~1.8-2.2 | ~35-45 | C1, C2, C4, C5 |
| C4 (CH₂) | ~2.0-2.5 | ~25-35 | C3, C5, C1 |
| C5 (CHCl) | ~4.0-4.5 | ~60-70 | C1, C3, C4 |
| C6 (CH₃) | ~1.0-1.3 | ~20-30 | C2, C3 |
| C7 (CH₃) | ~1.0-1.3 | ~20-30 | C2, C3 |
Note: Predicted chemical shifts are estimates based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.
Conformational Analysis using NMR
The five-membered ring of cyclopentanone is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the envelope and twist forms. The presence of substituents, such as the chlorine atom and the gem-dimethyl group in this compound, influences the conformational preference. researchgate.net
NMR spectroscopy, particularly the analysis of ³J(HH) coupling constants and NOESY data, is a powerful tool for studying these conformations in solution. researchgate.net The magnitude of the vicinal coupling constants between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, it is possible to deduce the preferred conformation of the cyclopentanone ring.
For example, a larger coupling constant between the proton at C5 and the adjacent protons at C4 would suggest a specific dihedral angle, which in turn corresponds to a particular ring pucker. Furthermore, NOESY experiments can reveal through-space interactions that are only possible in certain conformations. For instance, an NOE between one of the methyl groups at C2 and a proton at C4 would indicate that they are on the same face of the ring, providing crucial stereochemical information.
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.
Fragmentation Pattern Elucidation
In electron ionization mass spectrometry (EI-MS), this compound would undergo characteristic fragmentation pathways. The molecular ion peak (M⁺) would be observed, and its isotopic pattern would be indicative of the presence of one chlorine atom (with the characteristic ~3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).
Common fragmentation pathways for cyclic ketones involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, alpha-cleavage could lead to the loss of a methyl radical or a chloropropyl radical. The loss of the chlorine atom is also a likely fragmentation pathway.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Possible Fragment |
| 160 | [M]⁺ (Molecular Ion) |
| 145 | [M - CH₃]⁺ |
| 125 | [M - Cl]⁺ |
| 83 | [C₅H₇O]⁺ |
| 57 | [C₄H₉]⁺ |
Note: The relative intensities of these fragments would depend on the ionization energy and the stability of the resulting ions.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition of the molecule. For this compound (C₇H₁₁ClO), the calculated exact mass of the molecular ion [M]⁺ would be a key piece of identifying information, distinguishing it from other isomers or compounds with the same nominal mass.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for the compound.
For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1740-1750 cm⁻¹. The C-Cl stretching vibration would give rise to a band in the fingerprint region, generally between 600 and 800 cm⁻¹. The various C-H stretching and bending vibrations of the methyl and methylene groups would also be present.
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The C-C bond vibrations within the cyclopentanone ring and the symmetric stretching of the gem-dimethyl groups would be expected to show strong signals in the Raman spectrum.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C=O Stretch | 1740-1750 (Strong) | 1740-1750 (Weak) |
| C-H Stretch (Alkyl) | 2850-3000 (Medium) | 2850-3000 (Strong) |
| CH₂ Bend | ~1465 (Medium) | ~1465 (Medium) |
| CH₃ Bend | ~1375 (Medium) | ~1375 (Medium) |
| C-Cl Stretch | 600-800 (Medium) | 600-800 (Strong) |
By combining the detailed information obtained from these advanced spectroscopic techniques, a comprehensive and unambiguous characterization of this compound and its derivatives can be achieved, providing a solid foundation for further research and application.
X-ray Crystallography for Solid-State Structure and Stereochemical Assignment
A pertinent example is the single-crystal X-ray diffraction analysis of 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one, a derivative of the core cyclopentanone structure. researchgate.net The study of this compound illustrates the detailed structural information that can be elucidated through X-ray crystallography.
The crystal structure of this derivative reveals the conformation of the five-membered ring and the spatial orientation of its various substituents. Such analyses are crucial for confirming the connectivity of atoms and for assigning the relative stereochemistry of chiral centers. In the solid state, the molecular packing is stabilized by a network of intermolecular interactions, including hydrogen bonds. For instance, in the crystal lattice of 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one, O—H···O and C—H···O hydrogen bonds, as well as Cl···Cl close contacts, play a significant role in stabilizing the crystal structure. researchgate.net
The precise bond lengths and angles determined from the crystallographic data are fundamental for understanding the electronic and steric effects within the molecule. This information is invaluable for computational modeling and for explaining the observed chemical and physical properties of the compound.
The following interactive table summarizes key crystallographic data for 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one, showcasing the level of detail obtained from a single-crystal X-ray diffraction study.
| Parameter | Value |
| Chemical Formula | C₁₉H₁₆Cl₂O₂ |
| Formula Weight | 363.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.857(2) |
| b (Å) | 16.393(3) |
| c (Å) | 9.008(2) |
| β (°) | 108.83(3) |
| Volume (ų) | 1657.9(6) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.455 |
| Absorption Coefficient (mm⁻¹) | 0.432 |
| F(000) | 752 |
Data sourced from a study on a cyclopentenone derivative. researchgate.net
This detailed structural information is instrumental in assigning the absolute configuration of stereocenters, a critical step in the characterization of chiral molecules. The unambiguous assignment of stereochemistry by X-ray crystallography provides a solid foundation for structure-activity relationship studies and for the design of stereoselective syntheses.
Computational Chemistry and Theoretical Studies of 5 Chloro 2,2 Dimethylcyclopentan 1 One
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 5-Chloro-2,2-dimethylcyclopentan-1-one. These ab initio and semi-empirical methods solve the Schrödinger equation (or approximations of it) to describe the distribution of electrons within the molecule, which in turn dictates its structure, stability, and reactivity.
For a substituted cyclopentanone (B42830), these calculations would elucidate the nature of the covalent bonds, including the C-C bonds of the pentagonal ring, the C=O bond of the ketone group, the C-Cl bond, and the C-C bonds of the gem-dimethyl group. Key aspects of the electronic structure that would be investigated include:
Molecular Orbital (MO) Theory: This would involve the calculation of the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's chemical reactivity and electronic transitions. A smaller gap generally suggests higher reactivity.
Electron Density Distribution: Calculations would map the electron density surface, highlighting regions of high and low electron density. This is crucial for understanding intermolecular interactions and the molecule's electrostatic potential. The electronegative chlorine and oxygen atoms are expected to be regions of high electron density.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding in terms of localized electron-pair bonds. It can quantify the hybridization of atomic orbitals, the polarity of bonds, and delocalization effects, such as hyperconjugation, which may contribute to the molecule's stability. For instance, it could reveal interactions between the lone pairs of the oxygen and chlorine atoms and the antibonding orbitals of adjacent sigma bonds.
Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles
Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it ideal for studying molecules of the size of this compound.
Geometry Optimization: A primary application of DFT is to find the most stable three-dimensional arrangement of atoms in the molecule, known as the global minimum on the potential energy surface. For this compound, this would involve starting with an initial guess of the structure and iteratively adjusting the atomic coordinates until the forces on all atoms are negligible. This process yields precise predictions of bond lengths, bond angles, and dihedral angles. Given the flexibility of the five-membered ring, cyclopentanone and its derivatives are known to exist in non-planar conformations, such as the "envelope" and "twist" (or "half-chair") forms. DFT calculations would predict which conformation is more stable for this specific substituted cyclopentanone. researchgate.net
Potential Energy Surfaces and Conformational Isomers: The cyclopentanone ring is not rigid. The presence of substituents influences the conformational preferences. In the case of halogenated cyclopentanones like 2-chlorocyclopentanone, theoretical calculations have shown the existence of pseudo-equatorial and pseudo-axial conformers, with the energy difference between them being influenced by factors like steric hindrance and dipole-dipole interactions. researchgate.net For this compound, DFT would be used to calculate the relative energies of different conformers, such as those where the chlorine atom is in a pseudo-axial or pseudo-equatorial position relative to the ring.
Below is an illustrative table of what DFT-calculated geometric parameters for the most stable conformer of this compound might look like, based on typical values for similar structures.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Illustrative Calculated Value |
| Bond Lengths | |||||
| C1 | O1 | ~1.22 Å | |||
| C2 | C3 | ~1.54 Å | |||
| C5 | Cl | ~1.79 Å | |||
| Bond Angles | |||||
| O1 | C1 | C2 | ~125° | ||
| C1 | C2 | C3 | ~105° | ||
| Cl | C5 | C4 | ~110° | ||
| Dihedral Angles | |||||
| C3 | C2 | C1 | C5 | ~ -20° (Twist Conformation) | |
| Cl | C5 | C1 | O1 | Varies with conformation | |
| Note: This data is illustrative and not from actual experimental or computational results for this compound. |
Molecular Dynamics Simulations for Conformational Exploration
While quantum chemical methods are excellent for studying static structures and their relative energies, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.
For this compound, an MD simulation would typically be performed by placing the molecule in a simulated environment (e.g., a box of solvent molecules like water or a non-polar solvent) and calculating the forces between all atoms at very small time steps. This would allow for the exploration of the molecule's conformational landscape.
Key applications of MD for this molecule would include:
Conformational Sampling: MD simulations can reveal the different conformations the molecule adopts at a given temperature and how it transitions between them. This is particularly important for flexible rings like cyclopentanone, where ring puckering and substituent reorientation can occur.
Solvent Effects: By explicitly including solvent molecules, MD can model how the solvent influences the conformational equilibrium. For example, a polar solvent might stabilize a conformer with a larger dipole moment.
Thermodynamic Properties: From the trajectory of atomic positions and velocities generated by an MD simulation, various thermodynamic properties, such as average potential and kinetic energies, can be calculated.
The simulation would track the evolution of structural parameters like dihedral angles over time, revealing the preferred puckering states of the cyclopentanone ring and the orientation of the chloro and dimethyl substituents.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
A crucial aspect of computational chemistry is its ability to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. Each vibrational mode corresponds to a specific motion of the atoms (e.g., stretching, bending). For this compound, the calculated IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretch of the ketone group (typically around 1750 cm⁻¹), as well as characteristic frequencies for C-Cl, C-C, and C-H stretching and bending modes. Comparing the calculated spectrum with an experimental one helps to confirm the molecule's structure and conformational preferences. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. These calculations are highly sensitive to the molecule's geometry and electronic environment. Therefore, comparing calculated and experimental NMR data is a powerful tool for structural elucidation. For instance, the predicted chemical shift of the proton on the carbon bearing the chlorine atom would be highly dependent on the chlorine's pseudo-axial or pseudo-equatorial position.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Visible range. For a ketone like this compound, the n → π* transition of the carbonyl group would be of particular interest.
An illustrative table of predicted vibrational frequencies is provided below.
| Vibrational Mode | Illustrative Calculated Frequency (cm⁻¹) | Description |
| ν(C=O) | ~1755 | Carbonyl stretch |
| ν(C-Cl) | ~750 | Chloro-alkane stretch |
| δ(CH₂) | ~1460 | Methylene (B1212753) scissoring |
| δ(CH₃) | ~1380 | Methyl umbrella mode |
| Note: This data is illustrative and not from actual experimental or computational results for this compound. |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is also a vital tool for studying the reactivity of molecules. For this compound, this could involve modeling various chemical reactions, such as nucleophilic substitution at the carbon bearing the chlorine atom or reactions involving the carbonyl group.
To study a reaction, computational chemists map out the potential energy surface that connects the reactants to the products. A key goal is to locate the transition state , which is the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For example, one could model the reaction of this compound with a nucleophile (e.g., a hydroxide (B78521) ion). DFT calculations would be used to:
Optimize the geometries of the reactant molecules and the final products.
Locate the transition state structure. This is a saddle point on the potential energy surface and requires specialized algorithms to find.
Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the identified transition state correctly connects the reactants and products.
These calculations would provide a detailed, atomistic understanding of the reaction mechanism, including how the bonds are broken and formed, and could predict how changes to the molecule's structure would affect its reactivity.
Derivatization and Analogues of 5 Chloro 2,2 Dimethylcyclopentan 1 One for Structure Reactivity Relationship Studies
Synthesis of Analogues with Modified Halogen Substituents
The synthesis of analogues where the chlorine atom is replaced by other halogens (fluorine, bromine, iodine) is a key strategy for studying the effect of the leaving group on reaction kinetics. The carbon-halogen bond's properties are central to the reactivity of these compounds in nucleophilic substitution reactions. libretexts.org
Synthesis: The preparation of these analogues typically involves the α-halogenation of the parent ketone, 2,2-dimethylcyclopentanone (B1329810). While direct fluorination can be aggressive, methods using electrophilic fluorine sources can be employed. Bromination and iodination are often achieved by reacting the ketone's enolate or enol form with molecular bromine or iodine, respectively, sometimes under acidic or basic conditions. mdpi.com For instance, reacting 2,2-dimethylcyclopentanone with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of a catalyst can yield the corresponding α-bromo and α-iodo ketones.
Structure-Reactivity Relationship: The reactivity of these halogenated analogues in nucleophilic substitution reactions is largely dictated by two factors: the polarity of the carbon-halogen (C-X) bond and the stability of the resulting halide anion (X⁻) as a leaving group. msu.edu
Bond Strength: The C-X bond strength decreases down the halogen group (C-F > C-Cl > C-Br > C-I). msu.edu A weaker bond is more easily broken, leading to a faster reaction rate.
Leaving Group Ability: The stability of the halide anion increases down the group (I⁻ > Br⁻ > Cl⁻ > F⁻), making iodide the best leaving group.
Consequently, the reactivity of 5-halo-2,2-dimethylcyclopentan-1-one analogues in substitution reactions is expected to follow the trend: Iodo > Bromo > Chloro > Fluoro. The inductive effect of the carbonyl group enhances the polarity of the C-X bond, making the α-carbon more electrophilic and susceptible to nucleophilic attack. nih.gov
Table of Carbon-Halogen Bond Properties
| Halogen (X) | Bond | Electronegativity of X | Bond Polarity | Bond Energy (kJ/mol) | Reactivity Trend |
|---|---|---|---|---|---|
| Fluorine | C-F | 3.98 | Most Polar | ~485 | Lowest |
| Chlorine | C-Cl | 3.16 | Polar | ~339 | Low |
| Bromine | C-Br | 2.96 | Less Polar | ~285 | High |
Preparation of Derivatives with Altered Alkyl Group Positions and Sizes
Modifying the position and size of the alkyl groups on the cyclopentanone (B42830) ring allows for the investigation of steric effects on reactivity. Comparing 5-chloro-2,2-dimethylcyclopentan-1-one with its isomers, such as 5-chloro-3,3-dimethylcyclopentan-1-one, or with analogues bearing larger alkyl groups, can reveal how steric hindrance influences access to the reactive centers.
Synthesis: The synthesis of these derivatives requires different starting materials. For example, 5-chloro-3,3-dimethylcyclopentan-1-one could potentially be synthesized from 3,3-dimethylcyclopentanol via oxidation to the ketone followed by α-halogenation. The synthesis of 1,5-dichloro-3,3-dimethylpentan-2-one, a potential precursor, has been documented. google.com Similarly, analogues with larger alkyl groups, such as 5-chloro-2-ethyl-2-methylcyclopentan-1-one, would be prepared from the corresponding 2-ethyl-2-methylcyclopentanone.
Structure-Reactivity Relationship: Steric hindrance plays a critical role in determining reaction pathways and rates.
Position of Alkyl Groups: In this compound, the gem-dimethyl group is adjacent to the carbonyl. This can sterically hinder the approach of nucleophiles to the carbonyl carbon. In contrast, for an isomer like 5-chloro-3,3-dimethylcyclopentan-1-one, the gem-dimethyl group is further from the carbonyl and the α-carbon, potentially leading to faster rates for reactions at these sites due to reduced steric congestion.
Size of Alkyl Groups: Increasing the size of the alkyl groups (e.g., replacing methyl with ethyl or propyl groups) generally decreases reaction rates due to increased steric bulk. This effect is particularly pronounced in SN2 reactions, where the nucleophile must approach the α-carbon from the backside. msu.edu Large alkyl groups can impede this approach, slowing the substitution reaction.
Investigation of Ring Size Analogues (e.g., 6-Chloro-2,2-dimethylcyclohexan-1-one)
Comparing the reactivity of this compound with its six-membered ring analogue, 6-chloro-2,2-dimethylcyclohexan-1-one (B2410997), highlights the influence of ring strain on chemical reactions.
Synthesis: The synthesis of 6-chloro-2,2-dimethylcyclohexan-1-one would follow a standard protocol for the α-chlorination of a ketone, starting from 2,2-dimethylcyclohexanone. This can be achieved using various chlorinating agents, such as sulfuryl chloride or by bubbling chlorine gas through an aqueous mixture of the ketone. orgsyn.org
Structure-Reactivity Relationship: The difference in reactivity between cyclopentanone and cyclohexanone (B45756) derivatives is well-documented and is primarily explained by changes in ring strain during the reaction. brainly.inquora.com
I-Strain (Internal Strain): Cyclopentane (B165970) rings exhibit significant torsional strain due to the eclipsing of hydrogen atoms. In cyclopentanone, the sp² hybridization of the carbonyl carbon alleviates some of this strain. When a nucleophile attacks the carbonyl, the carbon re-hybridizes to sp³, increasing torsional strain. This change is energetically unfavorable, making cyclopentanones generally less reactive toward nucleophilic addition than acyclic ketones. brainly.in
Cyclohexanone Reactivity: Six-membered rings, like cyclohexane, are nearly free of ring strain in their chair conformation. Cyclohexanone is more stable when the carbonyl carbon transitions from sp² to the ideal sp³ bond angles of a tetrahedral intermediate upon nucleophilic attack. quora.com This makes cyclohexanone more reactive than cyclopentanone in addition reactions. brainly.in
Therefore, it is expected that 6-chloro-2,2-dimethylcyclohexan-1-one would be more reactive towards nucleophiles at the carbonyl carbon compared to its cyclopentanone counterpart.
Comparative Reactivity of Cycloalkanones
| Ring System | Hybridization Change | Change in Ring Strain | Relative Reactivity |
|---|---|---|---|
| Cyclopentanone | sp² → sp³ | Torsional strain increases | Lower |
Construction of Chiral Derivatives for Enantioselective Applications
The synthesis of chiral derivatives of this compound opens pathways for its use in asymmetric synthesis, where enantiomerically pure compounds are often required. Chiral building blocks derived from cyclopentanone are valuable precursors for various bioactive molecules. researchgate.netnih.gov
Synthesis: Chiral derivatives can be constructed through several asymmetric synthesis strategies.
Organocatalysis: Proline-based organocatalysts can be used for the asymmetric α-halogenation of ketones, introducing a chiral center at the α-position. wikipedia.org
Chiral Auxiliaries: Attaching a chiral auxiliary to the ketone can direct the halogenation to one face of the molecule, leading to an enantiomerically enriched product.
Kinetic Resolution: A racemic mixture of the α-haloketone can be resolved by reacting it with a chiral reagent that selectively reacts with one enantiomer, allowing the other to be isolated.
Enantioselective Applications: Enantiomerically pure α-haloketones are versatile intermediates in organic synthesis. nih.gov They can be used in:
Asymmetric Nucleophilic Substitutions: Serving as electrophiles in reactions with chiral nucleophiles to build complex stereocenters.
Synthesis of Heterocycles: Acting as precursors for the enantioselective synthesis of various nitrogen-, oxygen-, and sulfur-containing heterocyclic compounds. nih.gov
Natural Product Synthesis: Chiral cyclopentane and cyclopentenone units are core structures in many natural products, and chiral derivatives of this compound could serve as key synthons. researchgate.net
The development of these chiral derivatives is driven by the increasing demand for enantiomerically pure pharmaceuticals and agrochemicals, where a single enantiomer often possesses the desired biological activity.
Chemical Applications and Broader Research Utility of 5 Chloro 2,2 Dimethylcyclopentan 1 One
Role as a Versatile Building Block in Complex Molecule Synthesis
The reactivity of α-haloketones is a cornerstone of modern organic synthesis, providing a gateway to a multitude of molecular transformations. nih.govnih.gov 5-Chloro-2,2-dimethylcyclopentan-1-one is anticipated to be a versatile building block owing to the presence of the electrophilic α-carbon and the carbonyl group.
One of the most significant potential reactions for this compound is the Favorskii rearrangement . wikipedia.orgnrochemistry.comddugu.ac.inadichemistry.compurechemistry.org When treated with a base, cyclic α-halo ketones undergo a characteristic ring contraction. In the case of this compound, this rearrangement would be expected to yield a highly substituted cyclobutanecarboxylic acid derivative. This transformation is particularly valuable for accessing strained four-membered ring systems, which are challenging to synthesize through other methods. wikipedia.org The presence of the gem-dimethyl group would likely influence the stereochemical outcome of the rearrangement, offering a potential route to stereochemically defined cyclobutanes.
Furthermore, the α-chloro substituent makes the adjacent carbon a prime site for nucleophilic substitution reactions . jove.comjove.comup.ac.zayoutube.com A variety of nucleophiles, including amines, thiols, and alkoxides, can displace the chloride, leading to the introduction of diverse functional groups at the 5-position of the cyclopentanone (B42830) ring. This allows for the elaboration of the cyclopentanone core into more complex structures. For instance, reaction with an amine could lead to the synthesis of α-aminoketones, which are important precursors for various heterocyclic compounds and molecules of pharmaceutical interest. researchgate.net
The carbonyl group itself provides another reactive handle. It can undergo standard ketone reactions such as aldol (B89426) condensations, Wittig reactions, and reductions. The combination of these reactions with the reactivity at the α-carbon allows for a stepwise and controlled construction of complex molecular architectures. For example, a nucleophilic substitution at the 5-position followed by an aldol reaction at the 3-position could lead to the formation of bicyclic or densely functionalized cyclopentane (B165970) derivatives. Such derivatives are key components in many natural products and medicinal compounds. ontosight.aiucl.ac.uknih.govacs.org The presence of the gem-dimethyl group can also be exploited to control the regioselectivity of enolate formation, thereby directing the outcome of subsequent reactions.
The bifunctional nature of this compound also makes it a potential precursor for the synthesis of fused heterocyclic systems . wikipedia.orgresearchgate.net For example, reaction with a dinucleophile could lead to the formation of a new ring fused to the cyclopentanone core.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents | Potential Product | Significance |
|---|---|---|---|
| Favorskii Rearrangement | Base (e.g., NaOH, NaOR) | 2,2-Dimethylcyclobutanecarboxylic acid derivative | Access to strained four-membered rings |
| Nucleophilic Substitution | Nu- (e.g., RNH2, RSH, ROH) | 5-Substituted-2,2-dimethylcyclopentan-1-one | Introduction of diverse functional groups |
| Aldol Condensation | Aldehyde/Ketone, Base/Acid | Functionalized bicyclic or polycyclic systems | Carbon-carbon bond formation |
| Heterocycle Formation | Dinucleophiles | Fused heterocyclic compounds | Synthesis of medicinally relevant scaffolds |
Exploration in Material Science Precursor Development
While direct applications of this compound in material science are not documented, the chemical functionalities present in the molecule suggest its potential as a precursor for novel materials. Cyclopentanone derivatives, in general, are being explored for their interesting optical and chemical properties. ontosight.ai
The reactivity of the α-chloro ketone could be utilized for the functionalization of polymers . By attaching this molecule to a polymer backbone, the cyclopentanone moiety could be introduced as a pendant group. Subsequent chemical modifications of the ketone or the remaining α-position could then be used to tune the properties of the polymer, such as its thermal stability, solubility, or ability to coordinate with metal ions.
Furthermore, cyclopentanone derivatives can be used in the synthesis of specialty polymers and organic electronic materials . mdpi.com For example, condensation reactions involving the carbonyl group could lead to the formation of conjugated systems with interesting photophysical properties. The presence of the chlorine atom offers a site for cross-linking reactions, which could be used to create robust polymer networks. The gem-dimethyl group, by imparting conformational rigidity, could influence the packing of molecules in the solid state, which is a critical factor for materials intended for electronic applications.
The potential for this molecule to be transformed into highly functionalized and structurally complex derivatives also opens doors for its use in the development of specialty chemicals and additives . For instance, the carboxylic acid derivatives obtained from the Favorskii rearrangement could be used as building blocks for the synthesis of unique polyesters or polyamides.
Contribution to Fundamental Understanding of Cyclopentanone Chemistry
The study of this compound can provide valuable insights into several fundamental aspects of cyclopentanone chemistry. The interplay between the different functional groups and the cyclic structure makes it an interesting model system for studying reaction mechanisms and stereochemistry.
The influence of the gem-dimethyl group on the reactivity and conformation of the cyclopentanone ring is a key area of interest. researchgate.netrsc.orgresearchgate.netacs.org This substitution pattern, often referred to as the Thorpe-Ingold effect, can significantly alter bond angles and reaction rates. researchgate.net Studying the rates and outcomes of reactions such as enolization, nucleophilic attack, and rearrangement in this system can provide quantitative data on the magnitude of these steric and electronic effects.
The stereochemistry of reactions at the α-carbon is another important aspect. The presence of a stereocenter at the 5-position in many of its derivatives would allow for the study of diastereoselective reactions . Understanding how the existing stereocenter and the rigid cyclopentane ring direct the approach of reagents is crucial for the development of asymmetric syntheses. msu.edulibretexts.org
Furthermore, the cyclopentanone ring itself possesses a degree of ring strain , which influences its reactivity compared to acyclic or six-membered ring analogues. wikipedia.orglibretexts.orgchemistrysteps.comyoutube.comlibretexts.org Investigating the kinetics and thermodynamics of reactions involving this compound can contribute to a better understanding of how ring strain affects transition states and reaction pathways in five-membered ring systems.
Table 2: Key Structural Features and Their Potential Influence on Reactivity
| Structural Feature | Potential Influence | Area of Fundamental Study |
|---|---|---|
| α-Chloro Ketone | Electrophilic center for substitution and rearrangement | Reaction mechanisms of α-haloketones |
| gem-Dimethyl Group | Steric hindrance, conformational restriction (Thorpe-Ingold effect) | Influence of substitution on ring conformation and reactivity |
| Cyclopentanone Ring | Ring strain, defined stereochemical environment | Stereocontrol in five-membered ring systems, effects of ring strain |
Conclusion and Future Directions in the Research of 5 Chloro 2,2 Dimethylcyclopentan 1 One
Summary of Key Academic Findings and Methodological Advances
Key academic findings relevant to 5-Chloro-2,2-dimethylcyclopentan-1-one are largely derived from the broader study of α-haloketones. Methodologically, the synthesis of such compounds can be achieved through the halogenation of a corresponding ketone precursor. For instance, the reaction of a ketone with a halogen source like N-chlorosuccinimide can introduce a chlorine atom at the α-position. Advances in this area have focused on achieving selectivity in the halogenation of unsymmetrical ketones. hku.hkorganic-chemistry.org
The reactivity of α-haloketones is characterized by the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. nih.govwikipedia.org This dual reactivity allows for a wide range of transformations. Nucleophilic substitution at the α-carbon is a common reaction pathway, leading to the displacement of the chloride. nih.govwikipedia.org Additionally, the presence of the electron-withdrawing carbonyl group and halogen acidifies the α-protons, facilitating base-mediated reactions such as the Favorskii rearrangement. wikipedia.org Reductive dehalogenation of α-halo ketones can be used to generate enolates in a site-specific manner. wikipedia.org
Identification of Unexplored Reactivity and Synthetic Opportunities
The unique structure of this compound, with its gem-dimethyl group, presents interesting and likely unexplored reactivity. The steric hindrance imposed by the dimethyl group could influence the regioselectivity and stereoselectivity of its reactions in ways that differ from less substituted α-halocyclopentanones.
Synthetic Opportunities:
Favorskii Rearrangement: A significant unexplored area is the Favorskii rearrangement of this specific substrate. Treatment with a base could lead to a ring-contracted cyclobutanecarboxylic acid derivative. The stereochemical outcome of this reaction, influenced by the gem-dimethyl group, would be of academic interest.
Nucleophilic Substitution: A systematic study of its reactions with various nucleophiles (e.g., amines, thiols, azides) could yield a library of novel 2,2-dimethylcyclopentanone (B1329810) derivatives with potential applications in medicinal chemistry or materials science. The steric environment around the α-carbon may necessitate harsher reaction conditions or specific catalysts.
Heterocycle Synthesis: α-Haloketones are valuable precursors for the synthesis of various heterocycles, such as thiazoles and pyrroles. wikipedia.org The reaction of this compound with thioamides or β-dicarbonyl compounds in the presence of ammonia could lead to novel fused heterocyclic systems. wikipedia.org
Directions for Advanced Spectroscopic and Computational Studies
Detailed spectroscopic and computational analysis of this compound is a crucial next step to fundamentally understand its properties.
Spectroscopic Studies:
NMR Spectroscopy: Advanced 2D NMR techniques, such as HSQC and HMBC, would be invaluable for unambiguously assigning the proton and carbon signals, which is fundamental for characterizing its reaction products.
Vibrational Spectroscopy: A combined experimental (FT-IR, Raman) and computational approach could provide insights into the conformational preferences of the cyclopentanone (B42830) ring and the influence of the chloro and gem-dimethyl substituents on the carbonyl stretching frequency.
Mass Spectrometry: Detailed fragmentation analysis through high-resolution mass spectrometry can help in the identification of reaction intermediates and products in future reactivity studies.
Computational Studies:
Conformational Analysis: Computational modeling can be employed to determine the most stable conformation of the molecule and the rotational barrier of the C-Cl bond.
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model the transition states and reaction pathways for its potential reactions, such as the Favorskii rearrangement and nucleophilic substitutions. This would provide a deeper understanding of the reaction kinetics and selectivity.
Spectroscopic Prediction: Theoretical calculations of NMR chemical shifts, vibrational frequencies, and electronic transitions can aid in the interpretation of experimental spectra.
Prospects for Novel Derivatization and Expanded Chemical Utility
The derivatization of this compound opens up possibilities for creating a range of new chemical entities with potentially valuable properties.
Potential Derivatizations:
Substitution Products: As mentioned, substitution of the chloro group with a variety of functional groups could lead to a diverse set of derivatives. For example, reaction with sodium azide (B81097) would yield an azido ketone, a precursor to amino ketones or triazoles.
Elimination Reactions: Base-induced elimination of HCl could potentially form 2,2-dimethylcyclopent-4-en-1-one, a useful building block in organic synthesis.
Organometallic Coupling: The chloro group could potentially participate in cross-coupling reactions, although this is less common for α-haloketones compared to other haloalkanes.
Expanded Chemical Utility:
The derivatives of this compound could find utility as:
Building Blocks for Natural Product Synthesis: The cyclopentanone core is a common motif in many natural products. Functionalized 2,2-dimethylcyclopentanones derived from the title compound could serve as key intermediates in their total synthesis.
Probes for Mechanistic Studies: The sterically defined environment of this molecule could make it a useful tool for studying the mechanisms of reactions involving α-haloketones.
Precursors to Biologically Active Molecules: The introduction of various pharmacophores through derivatization could lead to the discovery of new compounds with potential biological activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Chloro-2,2-dimethylcyclopentan-1-one, and how are reaction conditions optimized?
- Methodology : Common methods involve cyclization of precursor ketones or halogenation of dimethylcyclopentanone derivatives. Chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), with reaction temperatures typically maintained at 0–25°C to minimize side reactions . Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used to enhance selectivity. Post-reaction purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) ensures high yield and purity .
- Key Parameters :
| Parameter | Optimization Range |
|---|---|
| Temperature | 0–25°C |
| Solvent | DCM, THF |
| Purification | Silica gel chromatography |
Q. How is the structure of this compound confirmed experimentally?
- Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent positions, while infrared (IR) spectroscopy confirms carbonyl (C=O) and C-Cl stretches. Mass spectrometry (MS) verifies molecular weight. For example:
- ¹H NMR : Methyl groups (2.2-dimethyl) appear as singlets (δ ~1.2–1.5 ppm), while cyclopentanone protons resonate at δ ~2.5–3.0 ppm .
- IR : Strong absorption at ~1720 cm⁻¹ (C=O) and ~550–600 cm⁻¹ (C-Cl) .
Q. What are the primary reactivity patterns of this compound under nucleophilic substitution?
- Mechanistic Insight : The electron-withdrawing carbonyl group activates the α-carbon for nucleophilic attack. Steric hindrance from the 2,2-dimethyl groups may slow reactions compared to less substituted analogs. Common substitutions involve replacing chlorine with amines or thiols in polar aprotic solvents (e.g., DMF) at elevated temperatures (50–80°C) .
Advanced Research Questions
Q. How do computational studies elucidate the steric and electronic effects of substituents in this compound?
- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s geometry, frontier molecular orbitals, and charge distribution. These studies reveal that the dimethyl groups increase steric bulk, reducing accessibility to the α-carbon, while the carbonyl group stabilizes transition states via resonance .
- Key Findings :
| Property | Computational Result |
|---|---|
| HOMO-LUMO Gap | ~5.2 eV (indicating moderate reactivity) |
| Mulliken Charge (Cl) | –0.35 |
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Analysis : Discrepancies often arise from variations in solvent purity, catalyst loadings, or moisture sensitivity. Systematic optimization using Design of Experiments (DoE) can identify critical factors. For example, a Central Composite Design (CCD) might reveal that trace water (>0.1%) in THF reduces yields by promoting hydrolysis .
Q. How does X-ray crystallography validate the stereoelectronic environment of this compound?
- Case Study : Single-crystal X-ray diffraction (SCXRD) at 113 K resolves bond angles and torsional strain. Data show a distorted cyclopentanone ring (C-C-C angles ~108°) due to steric clash between methyl groups. The Cl–C bond length (~1.78 Å) aligns with typical C-Cl bonds in aliphatic systems .
Q. What in vitro assays assess the biological activity of this compound derivatives?
- Protocols : Enzymatic inhibition assays (e.g., cytochrome P450 or kinase targets) use UV-Vis spectroscopy to monitor substrate conversion. IC₅₀ values are calculated from dose-response curves. For example, derivatives with electron-withdrawing substituents show enhanced binding to hydrophobic enzyme pockets .
Methodological Guidelines
- Synthesis Reproducibility : Always report solvent drying methods (e.g., molecular sieves) and reaction atmosphere (N₂/Ar) to ensure consistency .
- Data Validation : Cross-validate spectroscopic data with computational predictions (e.g., NMR chemical shifts via ACD/Labs or Gaussian) .
- Ethical Compliance : Adhere to institutional safety protocols for handling chlorinated compounds, including fume hood use and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
